Chemical characterization of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Chemical characterization of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Characterization and Synthetic Profiling of 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Executive Summary
In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), bifunctional heterocyclic scaffolds are highly prized for their modularity and predictable pharmacokinetics. 5-(3-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde represents a high-value building block featuring a pyridine core substituted with a reactive formyl group (carbaldehyde) at the C3 position and a 3-methyl-1H-pyrazol-1-yl moiety at the C5 position.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its de novo synthesis, establish a self-validating analytical characterization workflow, and explore its strategic application as a hinge-binding pharmacophore in kinase inhibitor design.
Structural Designation & Physicochemical Properties
Understanding the foundational physicochemical metrics of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The presence of the electron-withdrawing carbaldehyde group significantly modulates the basicity of the pyridine nitrogen, while the pyrazole ring introduces distinct steric and electronic parameters.
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₀H₉N₃O | Defines baseline stoichiometry for cross-coupling. |
| Molecular Weight | 187.20 g/mol | Ideal fragment size (<300 Da) for FBDD libraries. |
| Exact Mass | 187.0745 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Enhances membrane permeability (Rule of 5 compliant). |
| Hydrogen Bond Acceptors | 4 | High potential for kinase hinge-region interactions. |
| Topological Polar Surface Area | 47.8 Ų | Optimal for blood-brain barrier (BBB) penetration if required[1]. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
De Novo Synthesis & Mechanistic Pathway
The construction of the C–N bond between the pyridine core and the pyrazole ring is the most critical step in synthesizing this compound. While palladium-catalyzed Buchwald-Hartwig amination is highly effective for heteroaryl amines[2], the Copper-mediated Ullmann-type cross-coupling is the industry standard for pyrazole substrates due to its scalability, functional group tolerance, and cost-effectiveness[3][4].
Catalytic Cycle & Mechanistic Logic
The reaction utilizes 5-bromopyridine-3-carbaldehyde and 3-methyl-1H-pyrazole. Copper(I) iodide (CuI) is selected as the precatalyst. To solubilize the copper species and accelerate the reductive elimination step, a bidentate ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) is employed[3]. Potassium carbonate (K₂CO₃) serves as the base to deprotonate the pyrazole, facilitating the formation of the active Cu(I)-azolate intermediate.
Catalytic cycle of the Cu-mediated Ullmann-type C-N cross-coupling.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual and chemical changes at each step confirm the integrity of the reaction.
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Reagent Preparation : In an oven-dried Schlenk flask, charge 5-bromopyridine-3-carbaldehyde (1.0 equiv, 10 mmol), 3-methyl-1H-pyrazole (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
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Inert Atmosphere Establishment : Evacuate and backfill the flask with dry nitrogen three times. Causality: This prevents the oxidative degradation of the active Cu(I) catalyst into inactive Cu(II) species, which would stall the catalytic cycle.
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Catalytic Activation : Add anhydrous 1,4-dioxane (20 mL) followed by DMEDA (0.2 equiv, 2 mmol) via a gas-tight syringe. The solution will transition to a deep blue/green hue, indicating the formation of the ligated copper complex.
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Thermal Cycling : Heat the mixture to 110 °C under vigorous stirring for 16 hours.
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Orthogonal Workup : Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite. Causality: Celite traps the insoluble copper salts and inorganic base, halting any further side reactions. Wash the filtrate with brine to remove highly polar dioxane residues and residual diamine ligands.
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Chromatographic Isolation : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.
Analytical Characterization Workflows
To ensure scientific integrity, the synthesized compound must be orthogonally characterized. The following expected data serves as a validation matrix for the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) : The defining diagnostic feature is the highly deshielded aldehyde proton (CHO), appearing as a sharp singlet near δ 10.15 ppm . Causality: This extreme downfield shift is caused by the strong diamagnetic anisotropy of the carbonyl double bond combined with the electron-withdrawing nature of the pyridine ring. The pyridine ring protons (C2, C4, C6) will appear as distinct doublets or multiplets in the aromatic region (δ 8.50 - 9.10 ppm). The pyrazole protons will appear around δ 6.30 (d, C4-H) and δ 7.90 (d, C5-H), with the methyl group presenting as a sharp singlet at δ 2.40 ppm .
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Validation Logic : The downfield shift of the pyridine protons relative to the starting material confirms the successful attachment of the electron-withdrawing pyrazole ring at the C5 position.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Methodology : Electrospray ionization in positive mode (ESI+).
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Expected Data : A prominent pseudomolecular ion peak [M+H]⁺ at m/z 188.08 .
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Validation Logic : The isotopic pattern must reflect the absence of halogens. The disappearance of the M+2 peak (which is strictly characteristic of the brominated starting material) acts as an internal validation that complete conversion and successful cross-coupling have occurred.
Fourier Transform Infrared (FTIR) Spectroscopy
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Key Bands : A strong, sharp absorption band at ~1705 cm⁻¹ corresponding to the C=O stretching vibration of the carbaldehyde group. Aromatic C=C and C=N stretches will appear between 1500–1600 cm⁻¹.
Applications in Drug Discovery
Compounds structurally related to 5-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors[5][6]. The aldehyde handle allows for rapid derivatization via reductive amination, Wittig reactions, or multi-component condensations to form secondary heterocycles (e.g., imidazopyridines)[7].
Kinase Hinge-Binding Logic
In the context of targeted oncology, the pyridine-pyrazole axis serves as a premium hinge-binding motif. The pyridine nitrogen acts as a classic hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., in CDK or BRAF kinases). The substituted pyrazole occupies the adjacent hydrophobic pocket, enhancing target residence time and selectivity.
Strategic derivatization pathways of the carbaldehyde handle for kinase inhibitor design.
References
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Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]
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Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications (Chemical Reviews) URL:[Link][4]
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5-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde - Chemical Substance Information Source: PubChem (NIH) URL:[Link][6]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Source: PubMed Central (PMC) / Beilstein Journal of Organic Chemistry URL:[Link][7]
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